molecular formula C20H25N5O2 B194044 3,4-Dehydro Cilostazol CAS No. 73963-62-9

3,4-Dehydro Cilostazol

Katalognummer: B194044
CAS-Nummer: 73963-62-9
Molekulargewicht: 367.4 g/mol
InChI-Schlüssel: GHALECSGOJQOHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

OPC-13015, auch bekannt als 3,4-Dehydrocilostazol, ist ein Metabolit von Cilostazol. Cilostazol ist ein selektiver Inhibitor der Phosphodiesterase-III mit antithrombotischen, antiaggregierenden und vasodilatierenden Eigenschaften. OPC-13015 hat eine stärkere inhibitorische Wirkung auf die Phosphodiesterase Typ 3 als Cilostazol, was es zu einer interessanten Verbindung für die Behandlung von kognitiven Beeinträchtigungen und anderen Erkrankungen macht .

Herstellungsmethoden

OPC-13015 wird durch den Metabolismus von Cilostazol synthetisiert. Der primäre Stoffwechselweg beinhaltet die Umwandlung von Cilostazol in OPC-13015 durch Cytochrom-P450-Enzyme, insbesondere CYP3A4 . Dieser Prozess beinhaltet die Oxidation von Cilostazol zur Bildung des aktiven Metaboliten OPC-13015

Wirkmechanismus

Target of Action

3,4-Dehydrocilostazol primarily targets Phosphodiesterase 3A . Phosphodiesterase 3A is an enzyme that plays a crucial role in cellular signaling by breaking down cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits the effects of hormones like glucagon and adrenaline .

Mode of Action

3,4-Dehydrocilostazol, like its parent compound cilostazol, is a cyclic AMP (cAMP) phosphodiesterase III inhibitor . It inhibits phosphodiesterase activity, suppressing cAMP degradation. This results in an increase in cAMP in platelets and blood vessels, leading to inhibition of platelet aggregation and vasodilation .

Biochemical Pathways

The action of 3,4-Dehydrocilostazol affects the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D pathway in platelets . By inhibiting this enzyme, it prevents the metabolism of cAMP into AMP, leading to a buildup of cAMP in the blood . cAMP is known to prevent aggregation of platelets, by inhibiting their adhesion to collagen, as well as decreasing the amount of calcium within the cytosol, preventing granule release, which then prevents activation of other platelets .

Pharmacokinetics

The pharmacokinetics of 3,4-Dehydrocilostazol involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration of cilostazol, less than 2% of the dose was excreted as 3,4-Dehydrocilostazol . The primary route of elimination was via the urine (74%), with the remainder excreted in feces (20%) . The binding for 3,4-Dehydrocilostazol is 97.4% , indicating that it is predominantly bound to proteins in the blood, which can affect its distribution and elimination.

Result of Action

The result of 3,4-Dehydrocilostazol’s action is the inhibition of platelet aggregation and vasodilation . This leads to an increased walking distance, reducing the symptoms of intermittent claudication, which is pain in the legs that occurs with walking and disappears with rest .

Action Environment

The action of 3,4-Dehydrocilostazol can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics. A study showed that the co-administration of baicalein altered the pharmacokinetic parameters of 3,4-Dehydrocilostazol . Therefore, the dosage regimen of cilostazol should be taken into consideration when used concomitantly with other drugs .

Biochemische Analyse

Biochemical Properties

3,4-Dehydrocilostazol is involved in complex metabolic pathways, with cytochrome P450 (CYP) isoenzymes playing a crucial role in its biotransformation . It interacts with these enzymes, particularly CYP3A4 and to a lesser extent CYP2C19 .

Cellular Effects

The effects of 3,4-Dehydrocilostazol at the cellular level are closely tied to its parent compound, cilostazol. Cilostazol is known to inhibit phosphodiesterase III, leading to an increase in cyclic adenosine monophosphate (cAMP) levels . This can influence various cellular functions, including cell signaling pathways and gene expression .

Molecular Mechanism

3,4-Dehydrocilostazol exerts its effects at the molecular level through its interactions with biomolecules. As a metabolite of cilostazol, it shares similar mechanisms of action. Cilostazol and its metabolites inhibit phosphodiesterase III activity, leading to an increase in cAMP in cells . This can result in changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

Studies have shown that cilostazol and its metabolites can be quantified in human plasma using liquid chromatography-tandem mass spectrometry , suggesting that it is possible to monitor the temporal changes in the effects of 3,4-Dehydrocilostazol.

Dosage Effects in Animal Models

While specific studies on the dosage effects of 3,4-Dehydrocilostazol in animal models are limited, research on cilostazol has shown promising results. For instance, cilostazol has been shown to reduce infarct volume and neurofunctional deficits in cerebral ischemia models .

Metabolic Pathways

3,4-Dehydrocilostazol is involved in the metabolic pathways of cilostazol. Cilostazol is extensively metabolized by hepatic cytochrome P450 enzymes, mainly by 3A4 and to a lesser extent by 2C19 . Two major pharmacologically active metabolites of cilostazol are OPC-13015 (3,4-dehydrocilostazol) and OPC-13213 .

Transport and Distribution

Cilostazol is known to be 95 to 98% protein-bound, predominantly to albumin . The binding for 3,4-Dehydrocilostazol is 97.4% .

Analyse Chemischer Reaktionen

OPC-13015 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation und Reduktion. Die Hauptreaktion beinhaltet die Oxidation von Cilostazol zur Bildung von OPC-13015. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Cytochrom-P450-Enzyme und spezifische Reaktionsbedingungen, die den Oxidationsprozess erleichtern . Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist OPC-13015 selbst .

Biologische Aktivität

3,4-Dehydro cilostazol (DCLZ) is a significant active metabolite of cilostazol, primarily recognized for its role as a phosphodiesterase III (PDE III) inhibitor. This compound exhibits various biological activities that contribute to its therapeutic effects, particularly in the treatment of intermittent claudication and other vascular conditions. This article synthesizes current research findings, case studies, and pharmacological data regarding the biological activity of this compound.

Cilostazol and its active metabolite, this compound, exert their effects through the inhibition of phosphodiesterase III enzymes. This inhibition leads to an increase in cyclic adenosine monophosphate (cAMP) levels within platelets and vascular smooth muscle cells. The elevated cAMP activates protein kinase A (PKA), which results in:

  • Vasodilation : Relaxation of vascular smooth muscle, leading to decreased peripheral vascular resistance.
  • Inhibition of Platelet Aggregation : Reduced risk of thrombus formation by preventing platelet activation.

Research indicates that DCLZ is responsible for the majority of cilostazol's pharmacological effects due to its potency and bioavailability compared to its parent compound .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in various studies. Following oral administration of cilostazol, DCLZ is rapidly formed and reaches peak plasma concentrations within a few hours. The half-life of DCLZ is comparable to that of cilostazol, allowing for sustained therapeutic effects .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Peak Plasma Concentration (Cmax)Varies with dose (reported range: 100-500 ng/mL)
Time to Peak Concentration (Tmax)1-3 hours
Half-LifeApproximately 9 hours
BioavailabilityApproximately 30%

Clinical Efficacy

Clinical studies have demonstrated that cilostazol significantly improves walking distance in patients with intermittent claudication. The efficacy is largely attributed to its active metabolite, DCLZ. In one meta-analysis involving multiple trials, cilostazol was shown to improve Absolute Claudication Distance (ACD) by an average of 42 meters compared to placebo .

Case Study: Efficacy in Patients with Intermittent Claudication

A double-blind study involving 1,439 patients treated with cilostazol for up to three years reported:

  • ACD Improvement : Mean increase of 60.4 - 129.1 meters after 24 weeks.
  • Initial Claudication Distance (ICD) : Improvement ranged from 47.3 - 93.6 meters .
  • Safety Profile : No significant increase in hemorrhagic events when co-administered with aspirin or other antiplatelet agents .

Safety and Adverse Effects

The safety profile of this compound is generally favorable; however, some adverse effects have been noted:

  • Common Side Effects : Headaches, diarrhea, and palpitations.
  • Serious Risks : Increased risk of bleeding when combined with other antiplatelet medications like aspirin or clopidogrel.

Monitoring is recommended for patients with renal impairment as pharmacokinetics may vary significantly in this population .

Eigenschaften

IUPAC Name

6-[4-(1-cyclohexyltetrazol-5-yl)butoxy]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h9-12,14,16H,1-8,13H2,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHALECSGOJQOHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60224705
Record name 3,4-Dehydrocilostazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60224705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73963-62-9
Record name 3,4-Dehydrocilostazol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073963629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dehydrocilostazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60224705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DEHYDROCILOSTAZOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M77W4SPE0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dehydro Cilostazol
Reactant of Route 2
3,4-Dehydro Cilostazol
Reactant of Route 3
Reactant of Route 3
3,4-Dehydro Cilostazol
Reactant of Route 4
Reactant of Route 4
3,4-Dehydro Cilostazol
Reactant of Route 5
Reactant of Route 5
3,4-Dehydro Cilostazol
Reactant of Route 6
Reactant of Route 6
3,4-Dehydro Cilostazol
Customer
Q & A

Q1: What is the relationship between 3,4-dehydrocilostazol and cilostazol? What are their respective roles in inhibiting platelet aggregation?

A1: 3,4-dehydrocilostazol (dhCIL) is the primary active metabolite of cilostazol, a medication used to treat symptoms of intermittent claudication. Both cilostazol and dhCIL exhibit antiplatelet activity. [] While cilostazol itself has some inhibitory effects, dhCIL plays a significant role in the overall antiplatelet action of cilostazol therapy. [, ] This emphasizes the importance of understanding the pharmacokinetic properties of both the parent drug and its active metabolite.

Q2: How does the CYP2C19 genotype influence the efficacy of cilostazol and its metabolite, 3,4-dehydrocilostazol, in inhibiting platelet aggregation?

A2: The CYP2C19 genotype significantly impacts the efficacy of cilostazol in inhibiting platelet aggregation. Studies have shown that individuals classified as CYP2C19 poor metabolizers (PM) exhibit lower inhibition of platelet aggregation compared to extensive metabolizers (EM) when administered cilostazol alone. [] Interestingly, this difference diminishes when cilostazol is co-administered with cilostazol, as the antiplatelet effect of cilostazol is more pronounced in CYP2C19 PM individuals. [] This highlights the complex interplay between genetic factors and drug metabolism in achieving optimal therapeutic outcomes.

Q3: Can you elaborate on the analytical methods employed for the simultaneous detection and quantification of cilostazol and 3,4-dehydrocilostazol?

A3: Researchers utilize sophisticated analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous quantification of cilostazol and 3,4-dehydrocilostazol in biological samples like human plasma. [] This method enables the sensitive and selective measurement of both compounds, crucial for understanding their pharmacokinetic profiles and potential drug interactions. Furthermore, electrochemical chemosensors based on molecularly imprinted polymers (MIPs) have shown promise for selectively determining cilostazol and 3,4-dehydrocilostazol, even in complex matrices like human plasma. [] These MIP-based sensors offer advantages such as high sensitivity, selectivity, and potential for miniaturization, paving the way for point-of-care applications in the future.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.